molecular formula C12H12O5 B1387776 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 1092352-23-2

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No.: B1387776
CAS No.: 1092352-23-2
M. Wt: 236.22 g/mol
InChI Key: XKLWWCUGQQEBJU-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biomedical Research

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is utilized in biomedical research primarily for its potential therapeutic properties. Its structure suggests it may interact with biological molecules, making it a candidate for drug development.

Key Areas:

  • Antioxidant Activity: Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Research is ongoing to evaluate its efficacy in neuroprotection, particularly in neurodegenerative disorders like Alzheimer's disease.

Proteomics

This compound is marketed for proteomics research, which involves the large-scale study of proteins, particularly their functions and structures. It may serve as a reagent in various proteomic applications.

Applications:

  • Labeling Agents: It can be used as a labeling agent for proteins, aiding in the identification and quantification of proteins in complex mixtures.
  • Enzyme Inhibitors: Investigations are being conducted to determine if it can act as an enzyme inhibitor, which could have implications in metabolic studies.

Forensic Science

In forensic science, the compound's properties may be leveraged for analytical purposes. Its ability to interact with various biological matrices makes it a candidate for developing detection methods for specific biomolecules.

Potential Uses:

  • Toxicology Screening: It could be applied in toxicology screening to identify substances in biological samples.
  • Fingerprint Analysis: Its chemical nature may allow it to be used in enhancing fingerprint detection methods.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-4-methoxyaniline
  • 2-(Dimethoxymethyl)-1-hydroxyanthracene-9,10-dione

Uniqueness

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is unique due to its specific functional groups and structural configuration

Biological Activity

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications supported by diverse research findings.

  • Chemical Formula : C₁₂H₁₂O₅
  • Melting Point : 137–139 °C
  • CAS Number : 1092352-23-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to alterations in enzyme activity and modulation of various metabolic pathways. The compound's structural characteristics suggest potential binding to enzymes involved in metabolic processes, which could be pivotal in therapeutic applications.

Cytotoxicity and Anticancer Potential

Benzofuran derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In a study involving similar compounds, several derivatives displayed potent antiproliferative activity against human cancer cell lines such as A549 (lung), HT-29 (colon), and MCF-7 (breast) with IC50 values in the nanomolar range . Although direct studies on this compound are sparse, the structural similarities suggest it may exhibit comparable activities.

CompoundCell LineIC50 (nM)Reference
Benzofuran DerivativeA549<10
Benzofuran DerivativeMCF-7<10

Case Studies and Research Findings

  • Antimicrobial Properties : A study highlighted the antimicrobial efficacy of benzofuran derivatives against various microorganisms, suggesting that modifications in the benzofuran structure could enhance activity .
  • Cytotoxic Effects : In research focusing on dual inhibitors targeting tubulin and HDAC, certain benzofuran derivatives showed significant inhibition of cancer cell growth, indicating a promising avenue for therapeutic development .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that benzofurans might induce cytotoxicity through mitochondrial dysfunction, a pathway also relevant to the action of many anticancer agents .

Properties

IUPAC Name

2-(dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-12(16-2)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-6,12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLWWCUGQQEBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C2=C(O1)C=CC(=C2)O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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